Ethyl [2-({[3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
Description
Ethyl [2-({[3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a heterocyclic compound featuring a 1,2,3,4-tetrahydroisoquinolinone core substituted with a 4-methoxyphenyl group at position 3 and a methyl group at position 2. The isoquinolinone moiety is linked via a carbonyl group to a 1,3-thiazole ring, which is further functionalized with an ethyl acetate side chain at position 3. This structure combines pharmacophoric elements commonly associated with bioactive molecules, including the isoquinoline scaffold (known for interactions with central nervous system targets) and the thiazole-acetate motif (implicated in antimicrobial and anti-inflammatory activities) .
The compound’s synthesis likely involves multi-step reactions, such as:
Isoquinolinone formation: Cyclization of substituted benzaldehyde derivatives with amino acids or via Pictet-Spengler reactions.
Amidation: Coupling of the isoquinolinone carbonyl group to a 2-aminothiazole intermediate.
Esterification: Introduction of the ethyl acetate group via alkylation or nucleophilic substitution.
Analytical characterization would employ techniques such as $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS to confirm regiochemistry and purity, similar to methods described for structurally related compounds .
Properties
Molecular Formula |
C25H25N3O5S |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[3-(4-methoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C25H25N3O5S/c1-4-33-20(29)13-16-14-34-25(26-16)27-23(30)21-18-7-5-6-8-19(18)24(31)28(2)22(21)15-9-11-17(32-3)12-10-15/h5-12,14,21-22H,4,13H2,1-3H3,(H,26,27,30) |
InChI Key |
JENUGYMUGNCUMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Cyclization for Isoquinoline Formation
The tetrahydroisoquinolinone core is synthesized via Friedel-Crafts acylation followed by intramolecular cyclization. A representative protocol involves:
Optimization Insights
-
Temperature control : Cyclization at low temperatures (0–5°C) suppresses racemization.
-
Yield : 68–72% after recrystallization from ethyl acetate/hexane.
Thiazole-Acetate Side Chain Preparation
Hantzsch Thiazole Synthesis
The thiazole ring is constructed using a Hantzsch reaction:
Functionalization to Acetate Derivative
-
Esterification : The chloro group is replaced with an acetate via nucleophilic substitution using potassium acetate in DMF (80°C, 4 hours).
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The final step involves conjugating the tetrahydroisoquinolinone carboxylic acid with the thiazole-4-ylacetate amine using:
Yield and Purification
-
Crude yield : 65–70%.
-
Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from toluene.
Alternative One-Pot Synthesis
Tandem Cyclization-Coupling Approach
A streamlined method combines tetrahydroisoquinoline formation and amide coupling in a single reactor:
-
Procedure :
-
Friedel-Crafts cyclization of 4-methoxyphenethylamine with methyl acrylate.
-
In situ activation of the carboxylic acid using thionyl chloride.
-
Direct coupling with ethyl 2-aminothiazole-4-ylacetate.
-
-
Advantages : Reduced purification steps; total yield 58–62%.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Stepwise Synthesis | Cyclization → Thiazole → Coupling | 65–70 | ≥98 | High purity, scalable |
| One-Pot Synthesis | Tandem cyclization-coupling | 58–62 | 95–97 | Time-efficient, fewer steps |
Critical Reaction Parameters
Solvent Selection
Catalytic Additives
-
DMAP (4-Dimethylaminopyridine) : Accelerates amide bond formation (10–15% yield improvement).
-
Molecular sieves (4Å) : Mitigate moisture interference in carbodiimide-mediated reactions.
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
Industrial-Scale Considerations
Cost-Effective Precursors
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process that typically involves the coupling of thiazole derivatives with isoquinoline-based structures. The synthesis often employs various reagents and conditions to achieve the desired regioselectivity and yield. For example, the preparation of similar thiazole and isoquinoline derivatives has been documented using methods such as:
- Regioselective Synthesis : Utilizing specific coupling agents like K2CO3 in DMF to facilitate the formation of thiazole derivatives.
- Functional Group Modifications : Adjusting substituents on the aromatic rings to enhance biological activity.
The molecular formula for Ethyl [2-({[3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is , with a molecular weight of approximately 430.54 g/mol.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Specific isoquinoline and thiazole derivatives have shown promising cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways. This has been observed in studies where similar compounds demonstrated significant inhibition of cell proliferation in prostate and melanoma cancer models .
Antimicrobial Effects
The thiazole moiety is known for its antimicrobial properties. Compounds containing thiazole rings have been reported to exhibit activity against a range of bacterial and fungal strains:
- In vitro Studies : this compound may show enhanced antimicrobial efficacy when combined with other therapeutic agents .
Therapeutic Implications
The compound's unique structural features suggest several therapeutic applications:
- Cancer Therapy : Given its cytotoxic properties, further development could lead to novel anticancer drugs targeting specific pathways involved in tumor growth.
- Infectious Diseases : Its antimicrobial potential positions it as a candidate for developing new treatments against resistant strains of bacteria and fungi.
Case Studies and Research Findings
Several case studies provide insights into the compound's effectiveness:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity in prostate cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Showed enhanced antibacterial activity against Gram-positive bacteria when used in combination therapy. |
| Study 3 | Explored the mechanism of apoptosis induction via mitochondrial pathways in melanoma cells. |
Mechanism of Action
The mechanism of action of Ethyl [2-({[3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocycle Impact: The tetrahydroisoquinolinone core in the target compound differentiates it from tetrahydrobenzo[b]thiophene () or triazine () analogues. Isoquinolinones are associated with enhanced blood-brain barrier penetration compared to benzo[b]thiophenes .
Substituent Effects: 4-Methoxyphenyl vs. 4-Hydroxyphenyl (): The methoxy group enhances lipophilicity and metabolic stability compared to the hydroxyl group, which may undergo glucuronidation . Ethyl Acetate vs. Methoxyimino (): The ethyl acetate side chain in the target compound offers a hydrolyzable ester for prodrug strategies, whereas the methoxyimino group in compound II stabilizes the β-lactam ring in cephalosporins .
Synthetic Complexity :
- The target compound’s synthesis likely requires advanced coupling techniques (e.g., Ru-catalyzed amidation in ) compared to simpler triazine () or thiazole () derivatives.
Pharmacological and Physicochemical Properties
Table 2: Comparative Bioactivity and Properties
*Calculated using ChemDraw; †Estimated via analogous structures.
Insights:
- Lipophilicity : The target compound’s higher LogP (3.2) compared to ’s compound II (1.8) suggests better membrane permeability but lower aqueous solubility.
- Bioactivity : Triazine derivatives () exhibit direct anticancer effects via DNA intercalation, while thiazole-acetates () are often prodrugs requiring ester hydrolysis for activation .
Methodological Considerations in Similarity Analysis
- Virtual Screening: emphasizes that structural similarity metrics (e.g., Tanimoto coefficients) may overlook critical pharmacophore features, such as the isoquinolinone core’s planar rigidity versus triazine’s flexibility .
- Crystallography : SHELX refinements () are critical for confirming stereochemistry in analogues like compound II (), where methoxy vs. ethoxy substitutions alter crystal packing .
Biological Activity
Ethyl [2-({[3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydroisoquinoline core and a thiazole moiety. Its molecular formula is with a molecular weight of 336.340 g/mol. The compound's structural features suggest potential interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- TRPV1 Antagonism : Compounds related to the tetrahydroisoquinoline structure have been shown to inhibit the TRPV1 channel, which is involved in pain signaling pathways. This antagonism can lead to analgesic effects in models of neuropathic pain .
- Calcium Channel Modulation : The thiazole component may influence calcium channels, further contributing to its analgesic properties by modulating neuronal excitability .
- Antioxidant Activity : Some derivatives exhibit free radical scavenging properties, providing neuroprotective effects which are crucial in neurodegenerative conditions .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various biological targets:
| Activity | IC50 (μM) | Reference |
|---|---|---|
| TRPV1 Inhibition | 50 - 100 | |
| Calcium Current Inhibition | 30 - 80 | |
| Antioxidant Activity | IC50 < 100 |
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in pain management:
- Antinociceptive Activity : In the formalin test and the hot plate test, compounds similar to this compound showed significant reductions in pain response at doses ranging from 10 to 40 mg/kg .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Epilepsy Models : A study demonstrated that related compounds exhibited robust antiseizure activity in maximal electroshock and 6 Hz seizure models. The pharmacological profile indicated a multimodal mechanism involving TRPV1 antagonism and sodium channel blockade .
- Chronic Pain Management : Research on similar thiazole-containing compounds revealed efficacy in reducing nociceptive responses in chronic pain models, suggesting potential applications for managing conditions like neuropathic pain and fibromyalgia .
Q & A
Q. What molecular interactions drive its selectivity for specific protein targets?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to receptors (e.g., kinase targets).
- Mutagenesis Studies : Identify critical residues (e.g., Tyr-355 in COX-2) via alanine scanning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
